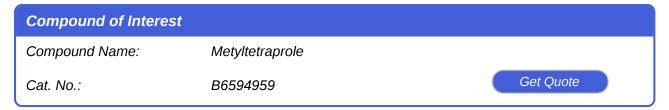


Application Notes and Protocols for Metyltetraprole Sensitivity Testing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) group, which targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain in fungal cells.[1][2][3] A key characteristic of Metyltetraprole is its efficacy against fungal strains that have developed resistance to other QoI fungicides, particularly those with the G143A mutation in the cytochrome b gene.[1][2][4] These application notes provide detailed protocols for in vitro sensitivity testing of Metyltetraprole against various plant pathogenic fungi.

Mechanism of Action

MetyItetraprole inhibits the mitochondrial electron transport chain by binding to the Qo site of the cytochrome bc1 enzyme complex.[1][3][5] This blockage prevents the transfer of electrons between cytochrome b and cytochrome c1, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[1] Unlike many other QoI fungicides, the chemical structure of **MetyItetraprole**, featuring a tetrazolinone ring, allows it to effectively bind to the Qo site even in the presence of the G143A mutation, which typically confers resistance by causing steric hindrance.[1][2][4]

Data Presentation



The following table summarizes key quantitative data for **Metyltetraprole** sensitivity testing based on published studies. Effective concentrations that inhibit 50% of fungal growth (EC_{50}) can vary depending on the fungal species and the specific isolate being tested.

Fungal Species	Testing Method	Recommen ded Concentrati on Range (mg/L)	Incubation Period	Incubation Temperatur e (°C)	Reference
Zymoseptoria tritici	Microtiter Plate (Liquid Medium)	0.0001 - 3	3-5 days	20-22	[6]
Pyrenophora teres	Microtiter Plate (Liquid Medium)	0.0001 - 3	3-5 days	20-22	[6]
Various Plant Pathogens	Microtiter Plate (Liquid Medium)	0.001 - 100	Varies by species	Varies by species	[7]
Various Plant Pathogens	Agar Dilution	0.001 - 100	Varies by species	Varies by species	[7]

Experimental Protocols

Two primary methods for in vitro sensitivity testing of **MetyItetraprole** are the agar dilution method and the microtiter plate (liquid broth dilution) method.[7]

Protocol 1: Agar Dilution Method

This method is suitable for filamentous fungi that grow well on solid media.

Materials:

- Metyltetraprole stock solution (e.g., 1000 mg/L in DMSO)
- Sterile Potato Dextrose Agar (PDA) or other suitable fungal growth medium



- Sterile petri dishes (90 mm)
- Fungal isolates for testing
- · Sterile distilled water
- Micropipettes and sterile tips
- Incubator
- Corky borer or scalpel

Procedure:

- Media Preparation: Prepare the desired volume of PDA and autoclave. Allow the medium to cool to 45-50°C in a water bath.
- Fungicide Amendment: Prepare a series of Metyltetraprole concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 mg/L) by adding the appropriate volume of the stock solution to the molten agar. Also, prepare a control plate with DMSO only. Gently swirl to mix thoroughly and pour the agar into sterile petri dishes.
- Inoculum Preparation: Grow the fungal isolates on PDA plates for 5-7 days, or until sufficient mycelial growth is observed.
- Inoculation: Using a sterile cork borer (e.g., 5 mm diameter) or scalpel, take a mycelial plug from the edge of an actively growing fungal colony and place it in the center of the Metyltetraprole-amended and control PDA plates.
- Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark for 3-7 days, or until the fungal growth on the control plate has reached a suitable size.
- Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the average diameter and determine the percentage of growth inhibition relative to the control. The EC₅₀ value can then be calculated using probit analysis.



Protocol 2: Microtiter Plate (Liquid Broth Dilution) Method

This method is suitable for both filamentous fungi that produce spores and yeasts.

Materials:

- Metyltetraprole stock solution (e.g., 1000 mg/L in DMSO)
- Sterile Potato Dextrose Broth (PDB) or other suitable liquid medium
- Sterile 96-well microtiter plates
- · Fungal isolates for testing
- · Sterile distilled water
- Hemocytometer or spectrophotometer for spore counting
- · Micropipettes and sterile tips
- Microplate reader
- Incubator

Procedure:

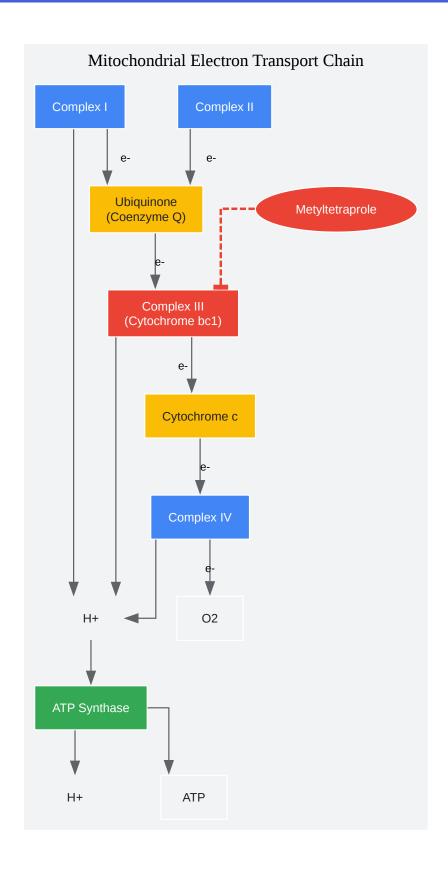
- Inoculum Preparation:
 - For spore-forming fungi: Flood a mature fungal culture on an agar plate with sterile distilled water and gently scrape the surface to release the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer.
 - For non-spore-forming fungi: Grow the fungus in liquid medium and homogenize the mycelium. The density of the mycelial fragments should be adjusted to a consistent level, often measured by optical density.



- Preparation of Fungicide Dilutions: Prepare a 2x concentrated serial dilution of
 Metyltetraprole in the liquid medium in a separate 96-well plate or in tubes.
- Assay Setup: In a new sterile 96-well plate, add 50 μL of the fungal inoculum to each well.
 Then, add 50 μL of the 2x Metyltetraprole dilutions to the respective wells to achieve the
 final desired concentrations. Include a control well with inoculum and medium containing
 DMSO only, and a blank well with medium only.
- Incubation: Cover the plate and incubate at the optimal temperature for the fungus for 2-5 days, or until sufficient growth is observed in the control wells.
- Data Collection and Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. Calculate the percentage of growth inhibition relative to the control. The EC₅₀ value can be determined using a dose-response curve.

Mandatory Visualizations

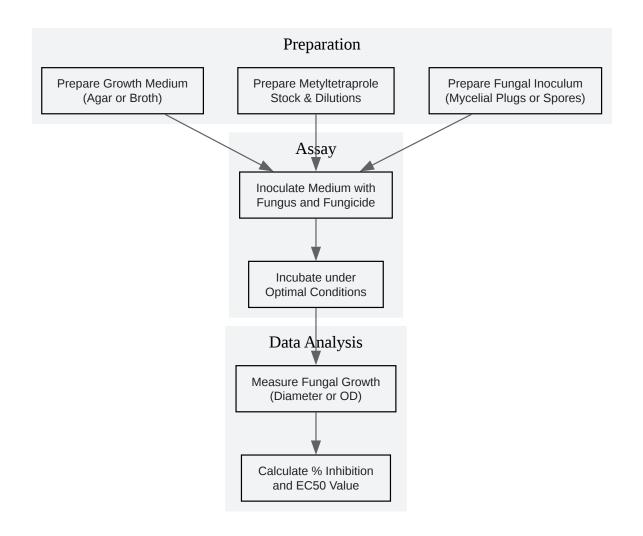




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Caption: Signaling pathway of **Metyltetraprole**'s inhibitory action on the fungal mitochondrial electron transport chain.



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